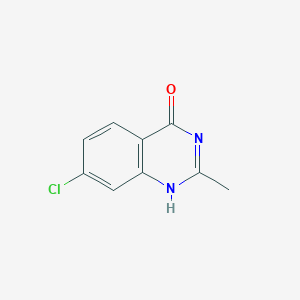
7-chloro-2-methyl-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-1H-quinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate. This reaction is carried out under reflux conditions to yield the desired quinazolinone derivative . Another method involves the reaction of anthranilic acid with excess formamide at elevated temperatures (around 120°C) in an open-air environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatographic techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
7-chloro-2-methyl-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Research focuses on its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile biological activities
Mécanisme D'action
The mechanism of action of 7-chloro-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, the compound may interfere with cell division and induce apoptosis through the inhibition of key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4H-benzo[d][1,3]oxazin-4-one: Another quinazolinone derivative with similar antimicrobial properties.
3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one: Exhibits comparable biological activities and is used in similar research applications.
Uniqueness
7-chloro-2-methyl-1H-quinazolin-4-one stands out due to its specific chloro and methyl substitutions, which contribute to its unique biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
7-chloro-2-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQJNOGRWBTBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7722044.png)
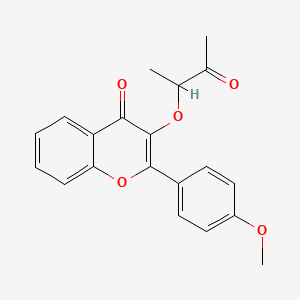
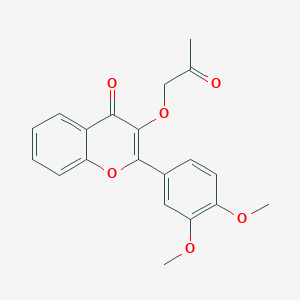
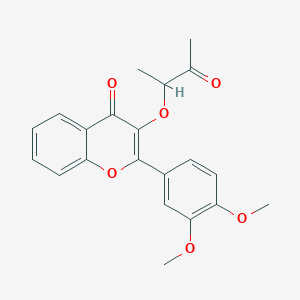
![3-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-yl)chromen-4-one](/img/structure/B7722072.png)
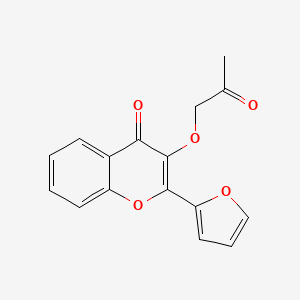
![2-[3-(4-Methylphenyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722082.png)
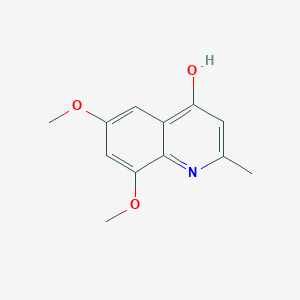
![[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine](/img/structure/B7722098.png)
![8-Amino-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B7722106.png)
![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)
![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B7722119.png)
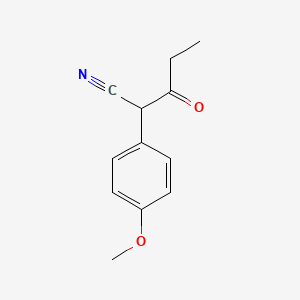
![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B7722137.png)
